molecular formula C12H18OS B6326355 4-(Hexylthio)phenol CAS No. 13349-96-7

4-(Hexylthio)phenol

Cat. No.: B6326355
CAS No.: 13349-96-7
M. Wt: 210.34 g/mol
InChI Key: PIFZQGAOQDAACC-UHFFFAOYSA-N
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Description

4-(Hexylthio)phenol is a phenolic compound characterized by a hexylthio (-S-C₆H₁₃) substituent at the para position of the benzene ring. This structure combines the electron-donating hydroxyl group of phenol with the hydrophobic hexylthio chain, imparting unique physicochemical properties.

Properties

IUPAC Name

4-hexylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZQGAOQDAACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hexylthio)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the hexylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Hexylthio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or Fremy’s salt.

    Reduction: Quinones formed from oxidation can be reduced back to phenols using reducing agents such as sodium borohydride.

    Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) under controlled temperatures.

Major Products Formed

Scientific Research Applications

4-(Hexylthio)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hexylthio)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the hexylthio group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate biological activities, such as enzyme inhibition and free radical scavenging .

Comparison with Similar Compounds

4-(Methylthio)phenol

  • Structure : Features a methylthio (-S-CH₃) group at the para position.
  • Molecular Formula : C₇H₈OS.
  • Key Properties: Lower molecular weight (140.2 g/mol) compared to 4-(hexylthio)phenol (estimated ~200 g/mol). Higher solubility in polar solvents due to the shorter hydrophobic chain. Applications: Used as a pharmaceutical intermediate and in organic synthesis due to its reactive thioether group .

4-Ethylphenol

  • Structure : Contains an ethyl (-C₂H₅) group at the para position.
  • Molecular Formula : C₈H₁₀O.
  • Key Properties :
    • Molecular weight: 122.16 g/mol.
    • Melting point: ~42–45°C.
    • Applications: Found in food additives and fragrances; exhibits antimicrobial properties .
  • Contrast with this compound: The absence of a sulfur atom reduces chemical reactivity, while the shorter alkyl chain decreases hydrophobicity.

4-n-Heptylphenol

  • Structure : Para-substituted heptyl (-C₇H₁₅) chain.
  • Molecular Formula : C₁₃H₂₀O.
  • Key Properties: Molecular weight: 192.3 g/mol. Higher hydrophobicity than this compound due to the longer alkyl chain.

4-Cyclohexylphenol

  • Structure : Cyclohexyl ring attached para to the hydroxyl group.
  • Molecular Formula : C₁₂H₁₆O.
  • Key Properties :
    • Molecular weight: 176.25 g/mol.
    • Enhanced thermal stability due to the rigid cyclohexyl group.
    • Applications: Used in polymers and resins as a stabilizer .

Nonlinear Optical (NLO) Active Phenols

  • Example: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol.
  • Key Properties: Exhibits third-order nonlinear susceptibility (χ⁽³⁾) of 2.2627 × 10⁻⁶ esu. Applications: Potential use in optical limiters and photonic devices due to high hyperpolarizability .
  • Contrast: Unlike this compound, this compound’s NLO activity arises from extended π-conjugation and dipolar excited states.

Structural and Functional Trends

Substituent Effects

  • Chain Length : Longer chains (e.g., hexyl vs. methyl) increase hydrophobicity and molecular weight, reducing solubility in polar solvents.
  • Sulfur vs. Oxygen : Thioether groups (-S-) enhance electron delocalization and reactivity compared to ethers (-O-), influencing applications in catalysis or drug design.
  • Cyclic vs. Linear Groups : Cyclohexyl substituents improve thermal stability, while linear alkyl chains enhance flexibility.

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